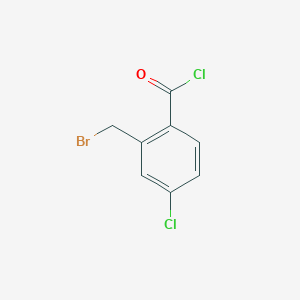

2-(Bromomethyl)-4-chlorobenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

62758-50-3 |

|---|---|

Molecular Formula |

C8H5BrCl2O |

Molecular Weight |

267.93 g/mol |

IUPAC Name |

2-(bromomethyl)-4-chlorobenzoyl chloride |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2 |

InChI Key |

KGTLCQGNQJRYMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C(=O)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemoselectivity of 2 Bromomethyl 4 Chlorobenzoyl Chloride

Reactivity Profile of the Acyl Chloride Group

The acyl chloride moiety is a classic carboxylic acid derivative, characterized by its high reactivity towards nucleophiles. The carbonyl carbon is rendered significantly electrophilic by the inductive electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it a prime target for nucleophilic attack.

Nucleophilic Acyl Substitution with O-, N-, and S-Nucleophiles

The primary reaction pathway for the acyl chloride group is nucleophilic acyl substitution. This typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond. libretexts.orgyoutube.comlibretexts.org

The reactivity with various nucleophiles generally follows the order of their nucleophilicity.

O-Nucleophiles: Alcohols and phenols react readily with the acyl chloride to form esters. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. Water can also act as a nucleophile, leading to hydrolysis of the acyl chloride back to the corresponding carboxylic acid.

N-Nucleophiles: Ammonia, primary amines, and secondary amines are potent nucleophiles that react rapidly with the acyl chloride to yield primary, secondary, and tertiary amides, respectively. Similar to esterifications, a base is typically used to scavenge the generated HCl. researchgate.net

S-Nucleophiles: Thiols (mercaptans) react in a manner analogous to alcohols to produce thioesters.

The general mechanism is illustrated below: Step 1: Nucleophilic attack Step 2: Elimination of the chloride leaving group

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu-H) | Product Type | General Product Structure |

|---|---|---|

| R-OH (Alcohol) | Ester | 2-(Bromomethyl)-4-chlorobenzoate |

| R-NH2 (Primary Amine) | Secondary Amide | N-alkyl-2-(bromomethyl)-4-chlorobenzamide |

| R-SH (Thiol) | Thioester | S-alkyl-2-(bromomethyl)-4-chlorobenzothioate |

Esterification and Amidation Pathways

Esterification and amidation are specific and highly common examples of nucleophilic acyl substitution. nih.govorganic-chemistry.org The choice of alcohol or amine allows for the introduction of a wide variety of functional groups into the final molecule. The reaction conditions are generally mild, often proceeding at room temperature. The use of a base is crucial to drive the reaction to completion by neutralizing the corrosive and reactive HCl formed. rsc.org

Formation of Ketones via Friedel-Crafts Acylation or Organometallic Reagents

The acyl chloride group can be utilized to form carbon-carbon bonds, leading to the synthesis of ketones.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), 2-(bromomethyl)-4-chlorobenzoyl chloride can acylate aromatic compounds like benzene (B151609) or toluene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity, yielding a diaryl ketone. libretexts.orglibretexts.org This reaction is a cornerstone of electrophilic aromatic substitution. youtube.com A patent describes the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride, a structurally similar compound, using silica (B1680970) gel-supported aluminum trichloride (B1173362). google.com

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can react with the acyl chloride. libretexts.orglibretexts.org However, these potent reagents typically add to the carbonyl group twice. youtube.comsaskoer.ca The initial nucleophilic acyl substitution forms a ketone intermediate. This ketone is also reactive towards the organometallic reagent and undergoes a subsequent nucleophilic addition to yield a tertiary alcohol after an aqueous workup. youtube.com To isolate the ketone, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) are used. youtube.comchadsprep.com These reagents are chemoselective, reacting with the acyl chloride but not with the resulting ketone product, thus allowing for the synthesis of the ketone. youtube.com

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzene ring is a reactive benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic attack, primarily through substitution reactions.

SN1 and SN2 Reaction Pathways at the Benzylic Carbon

The bromomethyl group can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, with the operative pathway depending on the nucleophile, solvent, and reaction conditions. masterorganicchemistry.comorganic-chemistry.org

Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which it is not in this case). organic-chemistry.orgyoutube.com

Sₙ1 Pathway: This is a two-step process that begins with the slow, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This carbocation is resonance-stabilized by the adjacent benzene ring, making the Sₙ1 pathway viable. The planar carbocation is then rapidly attacked by the nucleophile from either face. organic-chemistry.org Sₙ1 reactions are favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and conditions that promote the formation of the carbocation. organic-chemistry.orgyoutube.com

Table 2: Factors Favoring Sₙ1 vs. Sₙ2 Pathways for the Bromomethyl Group

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Substrate | Favored by stable carbocations (Benzylic is stable) | Favored for methyl, primary, and secondary halides |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

Alkylation Reactions with Carbanions and Heteroatom Nucleophiles

The electrophilic nature of the benzylic carbon makes the bromomethyl group an excellent alkylating agent. It can react with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Carbanions: Soft carbon nucleophiles, such as those derived from malonic esters or β-ketoesters, can displace the bromide ion to form new C-C bonds. These reactions are fundamental in synthetic organic chemistry for chain extension.

Heteroatom Nucleophiles: A variety of heteroatom nucleophiles can also be alkylated.

O-Nucleophiles: Alkoxides (RO⁻) or phenoxides (ArO⁻) can displace the bromide to form ethers.

N-Nucleophiles: Amines can be alkylated, although this can sometimes lead to overalkylation. Azide ions (N₃⁻) are excellent nucleophiles for introducing a nitrogen atom, which can later be reduced to a primary amine.

S-Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers (sulfides).

The chemoselectivity between the acyl chloride and the bromomethyl group is a key feature. Strong, hard nucleophiles (like amines or alkoxides) will preferentially attack the highly electrophilic acyl chloride carbon. Softer, less hindered nucleophiles might show greater reactivity towards the benzylic bromide via an Sₙ2 reaction. By carefully selecting reagents and conditions, one can selectively target one functional group over the other, making this compound a versatile building block in multistep syntheses.

Cross-Coupling Reactions Involving Benzylic Halides (e.g., Suzuki-Miyaura)

The benzylic bromide moiety of this compound is a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the benzylic halide with an organoboron compound. wikipedia.orgyonedalabs.com The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

In the context of a molecule with multiple halide centers, such as this compound, the chemoselectivity of the Suzuki-Miyaura coupling is of paramount importance. The relative reactivity of the different carbon-halide bonds (benzylic C-Br vs. aryl C-Cl) under palladium catalysis determines which site will preferentially undergo reaction. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.

Studies on analogous compounds, such as chloromethyl bromobenzenes, have demonstrated the feasibility of highly selective C(sp²)-Br bond coupling reactions with arylboronic acids. researchgate.netnih.gov By carefully selecting the palladium catalyst and ligands, it is possible to achieve exclusive coupling at the aryl bromide site while leaving the chloromethyl group intact. researchgate.netnih.gov For instance, the use of Pd(OAc)₂ with a bulky phosphine (B1218219) ligand like PCy₃·HBF₄ has been shown to favor the reaction at the C(sp²)-Br bond. researchgate.net Conversely, conditions can also be tailored to favor the reaction at the benzylic position.

The following table, based on findings for the closely related 1-bromo-4-(chloromethyl)benzene, illustrates the potential for selective Suzuki-Miyaura coupling.

| Catalyst System | Ligand | Base | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 4-Methyl-4'-(chloromethyl)-1,1'-biphenyl (C(sp²)-C(sp²) coupling) | 93 | researchgate.net |

| Pd(PPh₃)₄ | - | K₃PO₄ | DME | 4-Benzyl-1-bromo-4-methylbenzene (C(sp³)-C(sp²) coupling) | - | nih.gov |

Radical Reactivity and Photoreduction Mechanisms

The benzylic bromide in this compound is susceptible to radical reactions. The C-Br bond can undergo homolytic cleavage upon initiation by light or a radical initiator to form a benzylic radical. libretexts.orgyoutube.com This intermediate can then participate in a variety of transformations.

One common radical reaction is dehalogenation, where a hydrogen atom is abstracted from a suitable donor, such as tributyltin hydride (Bu₃SnH), to replace the bromine atom. libretexts.org The propagation cycle of such a reaction involves the reaction of the tributyltin radical with the benzylic bromide to generate the benzylic radical and tributyltin bromide. The benzylic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the reduced product and regenerate the tributyltin radical. libretexts.org

Photoreduction offers another pathway for the transformation of the benzylic bromide. Under photocatalytic conditions, the C-Br bond can be selectively reduced. While specific studies on this compound are not prevalent, the general principles of photoreduction of aryl halides can be considered. These reactions often involve an excited-state photocatalyst that can engage in an electron transfer process with the substrate, leading to the formation of a radical anion. This intermediate can then fragment to release the bromide ion and a benzylic radical, which is subsequently quenched to the reduced product.

Interplay and Orthogonality of Reactive Centers

The presence of three reactive centers—acyl chloride, aryl chloride, and benzylic bromide—in this compound allows for a rich and complex chemical behavior. The ability to selectively address one functional group while leaving the others intact, a concept known as orthogonality, is a cornerstone of modern synthetic strategy. fiveable.mewikipedia.org

Catalytic Approaches for Selective Transformations

Modern catalysis offers powerful tools for achieving selective transformations in multifunctional molecules. mdpi.com By choosing the appropriate catalyst and ligand system, it is possible to direct a reaction to a specific site.

For example, in the case of Suzuki-Miyaura coupling, different palladium catalysts and ligands can exhibit different selectivities for the benzylic bromide versus the aryl chloride. As mentioned previously, bulky, electron-rich phosphine ligands often favor oxidative addition to the C-Br bond of an aryl bromide over a C-Cl bond. researchgate.net Furthermore, the development of catalysts for the coupling of less reactive C-Cl bonds has expanded the scope of these reactions. fishersci.fr This allows for a sequential cross-coupling strategy, where one halide is reacted first under a specific set of catalytic conditions, followed by a change in catalyst and/or conditions to react the second halide.

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The compound serves as a pivotal starting material for the synthesis of elaborate molecules with potential biological activity or unique material properties. Its ability to readily react with a variety of nucleophiles makes it an ideal candidate for building complex scaffolds.

The structural motif provided by 2-(Bromomethyl)-4-chlorobenzoyl chloride is found in various pharmacologically active compounds, making it a key intermediate in drug discovery and development.

This chemical compound is instrumental in the synthesis of various drug candidates and molecular scaffolds. For instance, it is a key reagent in the preparation of isoindolinone derivatives. Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of several biologically active molecules, including some with potential therapeutic applications. The reaction of this compound with primary amines leads to the formation of N-substituted isoindolin-1-ones, a scaffold present in a number of pharmacologically active agents. The process involves an initial acylation of the amine with the benzoyl chloride, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the benzylic carbon bearing the bromine atom, leading to the cyclized isoindolinone product.

| Starting Material | Reagent | Product Class | Significance |

| This compound | Primary Amines | N-substituted Isoindolin-1-ones | Core scaffold for various drug candidates |

This table showcases the role of this compound in the synthesis of N-substituted isoindolin-1-ones, a key scaffold in medicinal chemistry.

While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its analogous structures, such as 2-bromobenzoyl chloride and 4-chlorobenzoyl chloride, are widely used in the synthesis of pharmaceuticals, suggesting the potential of this more complex building block in creating novel and potent therapeutic agents. researcher.life

The development of new agrochemicals often involves the exploration of novel chemical scaffolds that can exhibit desired biological activities, such as herbicidal, insecticidal, or fungicidal properties. Chloro-substituted benzoyl chlorides are known intermediates in the production of a variety of agrochemicals. google.com The presence of the additional reactive bromomethyl group in this compound offers opportunities for the synthesis of more complex and potentially more effective agrochemical agents. For example, it can be used to introduce the 4-chloro-2-(functionalized methyl)benzoyl moiety into a larger molecule, potentially leading to new classes of pesticides or herbicides. anshulchemicals.com

In the field of catalysis, the design and synthesis of ligands that can fine-tune the properties of a metal center are of utmost importance. The dual reactivity of this compound allows for its incorporation into multidentate ligand frameworks. For instance, the acyl chloride can be reacted with an amino-functionalized chelating agent, and the bromomethyl group can be subsequently used to anchor the ligand to a solid support or to introduce another coordinating group. While specific examples of ligands derived from this exact compound are not prevalent in the literature, the principles of ligand synthesis suggest its potential utility in creating novel catalytic systems. The application of various ligands in palladium-catalyzed cross-coupling reactions highlights the importance of ligand design in modern organic synthesis. rsc.org

Synthesis of Pharmacologically Active Compounds and Intermediates

Contributions to Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen.

As previously mentioned, its reaction with primary amines provides a straightforward route to N-substituted isoindolin-1-ones, which are a prominent class of nitrogen-containing heterocycles. rsc.org This reaction is a powerful tool for generating a library of isoindolinone derivatives for biological screening. The synthesis of fused heterocyclic systems is another area where this compound can make significant contributions. airo.co.inbohrium.comrsc.orgrsc.org For example, by choosing appropriate difunctional nucleophiles, it is possible to construct more complex, fused heterocyclic systems. A reaction with a nucleophile containing both an amine and another nucleophilic group could lead to a tandem reaction, first forming the isoindolinone ring and then undergoing a subsequent intramolecular cyclization to yield a polycyclic architecture. The synthesis of various nitrogen- and sulfur-containing heterocycles is of significant interest due to their diverse biological activities. openmedicinalchemistryjournal.comajol.info

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. A molecule like this compound is an ideal candidate for such transformations, potentially reacting with a substrate containing two nucleophilic sites to form a fused heterocyclic system in a single step. For instance, reaction with a dinucleophile could lead to the formation of a new six- or seven-membered ring. Despite this theoretical potential, no specific studies detailing the use of this compound in annulation reactions to create fused heterocyclic systems have been identified.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., indoles, quinolines, pyrazines)

The synthesis of nitrogen-containing heterocycles is a major focus of medicinal and agricultural chemistry. While general methods for the synthesis of indoles, quinolines, and pyrazines are abundant, the specific use of this compound as a precursor or reagent in these syntheses is not described in the available literature. Its structure does not immediately lend itself to the common synthetic pathways for these particular heterocycles without significant further functionalization or the development of novel synthetic strategies.

Formation of Oxygen- and Sulfur-Containing Heterocycles

Similar to nitrogen heterocycles, the synthesis of oxygen- and sulfur-containing rings is of great importance. The acyl chloride moiety of the subject compound could readily react with oxygen or sulfur nucleophiles to form esters or thioesters, respectively. Subsequent intramolecular alkylation by the bromomethyl group could then, in principle, close a ring to form a lactone or thiolactone derivative. However, a search of the scientific literature did not yield any specific examples or methodologies employing this compound for the formation of such oxygen- or sulfur-containing heterocycles.

Applications in Materials Science and Polymer Chemistry

In materials science, bifunctional molecules are often used as monomers for polymerization or as agents for modifying the surfaces and properties of existing polymers.

Monomer Synthesis for Specialty Polymers

The presence of two distinct reactive groups in this compound suggests its potential use as a monomer in step-growth polymerization. For example, it could react with diols or diamines to form polyesters or polyamides, with the bromomethyl group available for subsequent cross-linking or functionalization. Nevertheless, there are no available research articles or patents that describe the use of this compound in the synthesis of specialty polymers.

Derivatization and Functionalization Strategies

Modification of the Acyl Chloride for Analytical and Synthetic Purposes

The acyl chloride group is the more electrophilic of the two reactive sites and can be readily modified by a variety of nucleophiles. These transformations are crucial for creating stable derivatives for characterization and for preparing intermediates in multi-step syntheses.

Acyl chlorides are typically highly reactive and sensitive to moisture, making them difficult to handle and characterize directly over long periods. Conversion to more stable ester or amide derivatives is a standard procedure for purification and unambiguous spectroscopic analysis.

Esterification: The reaction of 2-(Bromomethyl)-4-chlorobenzoyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding ester. ugent.beyoutube.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. youtube.com This process is typically exothermic and may require cooling to control the reaction rate. youtube.com The resulting esters are significantly more stable than the parent acyl chloride and can be readily purified by chromatography or crystallization.

Amidation: Similarly, reacting the acyl chloride with a primary or secondary amine produces a stable amide. ccspublishing.org.cn Simple and readily available amine sources, such as ammonium (B1175870) chloride, can be used to generate primary amides. ccspublishing.org.cn These reactions are fundamental in organic synthesis for the formation of the robust amide bond. The resulting amides are often crystalline solids, making them ideal for characterization by methods such as X-ray crystallography, in addition to standard spectroscopic techniques like NMR and IR spectroscopy.

Table 1: Example Esterification and Amidation Reactions

| Reactant | Nucleophile | Base (optional) | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | Pyridine | Methyl 2-(bromomethyl)-4-chlorobenzoate |

| This compound | Diethylamine ((CH₃CH₂)₂NH) | Triethylamine | N,N-Diethyl-2-(bromomethyl)-4-chlorobenzamide |

| This compound | Ammonia (NH₃) | None | 2-(Bromomethyl)-4-chlorobenzamide |

For analytical purposes, particularly the detection of trace amounts of a substance, derivatization is a key strategy to enhance detectability and improve chromatographic performance. The acyl chloride functionality of this compound is well-suited for this purpose.

By reacting the compound with a derivatizing agent that possesses strong chromophoric or fluorophoric properties, its detection by HPLC with UV-Vis or fluorescence detectors can be significantly improved. For instance, reacting it with an alcohol or amine containing a nitroaromatic group, such as 1-(4-Nitrophenyl)piperazine, can shift the absorption wavelength of the derivative to a region with less interference from the sample matrix. rsc.org

For mass spectrometry-based detection (LC-MS/MS), derivatization can improve ionization efficiency and chromatographic retention. Benzoyl chloride itself is used as a derivatizing agent to label analytes containing primary and secondary amine or phenol (B47542) groups, enhancing their detection. nih.gov Conversely, the acyl chloride group on this compound can be reacted with a suitable tagging molecule to facilitate its own analysis or the analysis of reaction products in complex mixtures. nih.gov

Transformations of the Benzylic Bromide for Diverse Functionalities

The benzylic bromide moiety is a versatile functional group for introducing a wide range of functionalities through nucleophilic substitution reactions. Its reactivity is enhanced by the adjacent benzene (B151609) ring, which stabilizes the transition state of SN2 reactions.

The carbon-bromine bond at the benzylic position is readily cleaved by a host of nucleophiles, enabling the construction of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Benzyl (B1604629) Ethers: In a classic Williamson ether synthesis, an alkoxide nucleophile, generated by treating an alcohol with a strong base like sodium hydride, reacts with the benzylic bromide to form a benzyl ether. organic-chemistry.orgyoutube.com Milder bases such as silver(I) oxide can also be employed for more sensitive substrates. organic-chemistry.org

Benzyl Amines: Benzylic amines can be synthesized by reacting the benzylic bromide with ammonia, or primary or secondary amines. organic-chemistry.orgepo.org Using a large excess of the aminating agent helps to minimize the formation of over-alkylated byproducts. epo.org For example, reaction with ammonium hydroxide (B78521) can yield the corresponding primary benzylamine. chemicalbook.com

Benzyl Thiols and Thioethers: Sulfur nucleophiles are highly effective in displacing the benzylic bromide. Reaction with thiols in the presence of a base affords benzyl thioethers (sulfides). ias.ac.in A convenient alternative that avoids the use of malodorous thiols involves reacting the benzyl bromide with thiourea (B124793) to form a stable, odorless S-benzylisothiouronium salt, which can then be hydrolyzed under basic conditions to generate the thiol or used as a thiol equivalent. arkat-usa.orgdeakin.edu.au

Table 2: Nucleophilic Substitution at the Benzylic Bromide Position

| Nucleophile | Product Functional Group | Example Product Name |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Benzyl Ether | 2-(Methoxymethyl)-4-chlorobenzoyl chloride |

| Ammonia (NH₃) | Benzyl Amine | 2-(Aminomethyl)-4-chlorobenzoyl chloride |

| Sodium hydrosulfide (B80085) (NaSH) | Benzyl Thiol | 2-(Mercaptomethyl)-4-chlorobenzoyl chloride |

| Thiophenol (C₆H₅SH) / Base | Benzyl Thioether | 2-((Phenylthio)methyl)-4-chlorobenzoyl chloride |

The electrophilic benzylic carbon is also susceptible to attack by neutral phosphorus and sulfur nucleophiles, leading to the formation of positively charged phosphonium (B103445) and sulfonium (B1226848) salts.

Phosphonium Salts: The reaction of the benzylic bromide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), proceeds via a clean SN2 mechanism to yield a stable phosphonium salt. youtube.com These salts are invaluable synthetic intermediates, most notably as precursors to phosphorus ylides for use in the Wittig reaction to synthesize alkenes. google.com The reaction is typically performed by heating the components in a non-polar solvent like toluene. youtube.com

Sulfonium Salts: In an analogous reaction, a sulfide (B99878), such as dimethyl sulfide (CH₃SCH₃), can act as the nucleophile, attacking the benzylic carbon to displace the bromide and form a sulfonium salt. manchester.ac.uk These salts are useful alkylating agents and have found increasing use in photoredox catalysis for the generation of radical intermediates. manchester.ac.uknih.gov

Tethering and Linker Chemistry

The presence of two distinct reactive sites makes this compound an excellent candidate for use as a bifunctional linker or tethering agent in medicinal chemistry and materials science. A linker is a molecular framework that connects two or more different molecules or moieties. nih.gov

The differential reactivity of the acyl chloride and the benzylic bromide allows for sequential, selective reactions. For example, the more reactive acyl chloride can first be coupled to a molecule of interest (e.g., a drug, a fluorescent probe, or a solid support) via an ester or amide bond. The remaining benzylic bromide functionality on the tethered molecule can then be used to attach a second moiety (e.g., a targeting ligand, a polymer, or another active molecule) through nucleophilic substitution. This strategic approach enables the modular construction of complex molecular architectures for applications such as targeted drug delivery, where a linker connects a potent drug to a cell-targeting antibody or ligand. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For compounds analogous to 2-(Bromomethyl)-4-chlorobenzoyl chloride, such as o-chlorobenzoyl chloride, DFT calculations using the B3LYP functional with a 6-311+G** basis set have been employed to evaluate fundamental vibrational frequencies and intensities. asianpubs.org Such studies allow for the interpretation of vibrational spectra (FT-IR and FT-Raman) and provide a detailed picture of the molecule's bonding and electronic distribution. asianpubs.org

For this compound, similar DFT calculations would be expected to reveal a non-planar conformation, influenced by the steric hindrance and electronic effects of the ortho-bromomethyl and para-chloro substituents. The geometry of the benzoyl chloride group itself is influenced by the nature of the substituents on the phenyl ring. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), would be significantly impacted by the electron-withdrawing nature of the chlorine atom and the reactive bromomethyl group.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Dihedral Angle (C-C-C=O) | Non-planar | Steric hindrance from ortho-substituent sintef.noresearchgate.net |

| C=O Bond Length | ~1.75 - 1.80 Å | Typical for acyl chlorides |

| C-Cl (benzoyl) Bond Length | ~1.78 - 1.82 Å | Typical for acyl chlorides |

| C-Br Bond Length | ~1.93 - 1.97 Å | Standard C-Br single bond length |

| Electronic Character | Electron-deficient phenyl ring | Inductive effects of halogen and acyl chloride groups |

Conformational analysis of substituted benzoyl chlorides, investigated through methods like gas electron diffraction and supported by quantum chemical calculations, reveals the existence of multiple stable conformers. sintef.no For instance, 2-halobenzoyl chlorides exist as non-planar anti and gauche conformers, with the relative stability influenced by the size of the ortho-halogen atom. sintef.no It is reasonable to predict that this compound would also exhibit distinct, stable conformers arising from the rotation around the C-C bond connecting the benzoyl group to the phenyl ring and the C-C bond of the bromomethyl group.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these conformers in various environments. mdpi.com MD simulations can capture the movement of each atom over time, providing insights into conformational changes and the flexibility of the molecule. mdpi.com For a molecule like this compound, MD simulations would be crucial in understanding how its shape and reactivity might change in a solvent or when interacting with other molecules. mdpi.comscielo.br

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of transient species like transition states.

For a reactive molecule such as this compound, with two electrophilic centers (the acyl chloride and the bromomethyl group), computational methods can predict the most likely pathways for nucleophilic attack. Algorithms that identify electron sources and sinks in reactant molecules can propose plausible reaction mechanisms. nih.gov By calculating the activation energies for different potential reactions, computational models can predict the selectivity of a reaction, for example, whether a nucleophile will preferentially attack the acyl chloride or the bromomethyl group under specific conditions.

Computational studies provide detailed energetic and kinetic information about a reaction. By calculating the potential energy surface, researchers can identify the transition states and intermediates along a reaction coordinate. Theoretical investigations into the reactions of similar chlorinated and brominated compounds have successfully used methods like CCSD(T) to refine energy profiles and conventional transition-state theory to evaluate rate constants. researchgate.net These calculations can reveal the activation energy, enthalpy, and entropy of a reaction, providing a deeper understanding of its feasibility and rate. For this compound, such calculations would be instrumental in predicting its reactivity with various nucleophiles and understanding the factors that govern reaction outcomes.

Molecular Interactions and Recognition

The way a molecule interacts with its environment and other molecules is crucial to its chemical and biological activity. Computational methods can model these interactions with considerable detail.

Computational simulations, including molecular dynamics, are used to study the interactions between a molecule and its surroundings, such as solvent molecules or a biological receptor. nih.gov These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern molecular recognition. nih.gov For this compound, understanding its interaction with different solvents would be important for predicting its solubility and reactivity in various media. Furthermore, if this molecule were to be considered for applications involving biological systems, molecular docking and MD simulations could predict its binding affinity and orientation within a target protein's active site. scielo.br

Ligand-Protein Binding Predictions for Derivatives

Ligand-protein binding prediction, commonly performed through molecular docking, is a computational technique used to forecast the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in rational drug design, helping to identify and optimize potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target.

The process involves creating three-dimensional models of both the ligand (a derivative of this compound) and the target protein. Using specialized software, the ligand is then "docked" into the protein's binding site in various possible conformations and orientations. Sophisticated scoring functions are employed to estimate the binding energy for each pose, with lower binding energies generally indicating a more stable and favorable interaction.

Key findings from these predictions often include:

Binding Affinity: A numerical score (e.g., in kcal/mol) that quantifies the strength of the ligand-protein interaction. A more negative value typically suggests a stronger binding affinity.

Interaction Analysis: Identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. These interactions are crucial for the stability of the ligand-protein complex.

Binding Pose: The most likely three-dimensional arrangement of the ligand within the protein's active site, which can provide insights into the mechanism of action.

The predictive power of molecular docking allows researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, thereby accelerating the drug discovery process and reducing the costs associated with experimental screening.

Intermolecular Force Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular force analysis is crucial for understanding the crystal packing of a compound, which in turn influences its physical properties such as solubility, stability, and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.

This method generates a unique three-dimensional surface for a molecule within a crystal, known as the Hirshfeld surface. This surface is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. The surface is color-coded based on various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts.

H···H contacts

C···H/H···C contacts

O···H/H···O contacts

Br···H/H···Br contacts

Cl···H/H···Cl contacts

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For 2-(Bromomethyl)-4-chlorobenzoyl chloride, the IR spectrum would be expected to exhibit characteristic absorption bands. A strong absorption band, typically in the range of 1750-1815 cm⁻¹, would be indicative of the C=O stretching vibration of the acyl chloride group. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The aromatic C=C stretching vibrations would likely appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-H bending vibrations of the bromomethyl group would be observed at lower frequencies. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

The Raman spectrum would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly prominent in the Raman spectrum.

While specific spectra for this compound are not available, data for related compounds such as 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride show the characteristic C=O stretching frequency for the acyl chloride and the aromatic C=C stretching bands. For instance, the IR spectrum of 4-chlorobenzoyl chloride shows a strong carbonyl absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and chemical environment of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide key information about the arrangement of protons. A singlet, integrating to two protons, would be expected for the bromomethyl (-CH₂Br) group, likely in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom and the benzoyl chloride moiety. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring would likely appear as a set of multiplets in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns would depend on the relative positions of the substituents. For comparison, in the ¹H NMR spectrum of 2-chlorobenzoyl chloride, the aromatic protons exhibit multiplets in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the acyl chloride group would be expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The carbon of the bromomethyl group would likely resonate in the range of 30-40 ppm. The aromatic carbons would give rise to several signals in the 120-145 ppm region, with the carbon attached to the chlorine atom and the carbon of the acyl chloride group showing distinct chemical shifts due to the electronic effects of these substituents. Spectroscopic data for related compounds like 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride can provide reference points for these expected chemical shifts.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of its molecular weight and elemental composition.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks reflecting the natural isotopic abundances of these halogens. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern would also be informative. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom from the acyl chloride group to form a benzoyl cation. Further fragmentation of the aromatic ring and the bromomethyl group would also be observed, providing additional structural information. For example, the mass spectrum of 4-bromobenzoyl chloride shows a prominent molecular ion peak and a base peak corresponding to the 4-bromobenzoyl cation. nist.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.